molecular formula C19H19ClN2O2 B3968358 N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B3968358
M. Wt: 342.8 g/mol
InChI Key: LNDCIEHWOHNTAE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-12-7-8-15(10-16(12)20)21-19(24)14-9-18(23)22(11-14)17-6-4-3-5-13(17)2/h3-8,10,14H,9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDCIEHWOHNTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Aromatic Substituents: The aromatic rings can be introduced through nucleophilic aromatic substitution reactions, where the chloro and methyl groups are strategically placed on the benzene rings.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through coupling reactions using reagents like carbodiimides or other activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration can be done using a mixture of nitric and sulfuric acids.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other amide-containing compounds and pyrrolidine derivatives.

    Benzamide derivatives: These compounds also contain an amide functional group and can undergo similar chemical reactions.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring can have similar biological activities and synthetic applications.

Uniqueness

What sets this compound apart is its specific combination of aromatic and heterocyclic components, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Reactant of Route 2
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N-(3-chloro-4-methylphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

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